molecular formula C7H6INO2 B1368393 Methyl 2-iodonicotinate CAS No. 913836-18-7

Methyl 2-iodonicotinate

Cat. No.: B1368393
CAS No.: 913836-18-7
M. Wt: 263.03 g/mol
InChI Key: CCCNMWCQSYSBJU-UHFFFAOYSA-N
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Description

Methyl 2-iodonicotinate is an organic compound derived from nicotinic acid (vitamin B3). It is characterized by the presence of an iodine atom at the second position of the pyridine ring and an ester group formed by the esterification of the carboxylic acid group with methanol. This compound is widely used in various fields, including pharmaceuticals, organic synthesis, and scientific research.

Scientific Research Applications

Methyl 2-iodonicotinate is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Biological Research: It is employed in the study of biological pathways and mechanisms due to its structural similarity to nicotinic acid.

    Industrial Research: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Methyl 2-iodonicotinate, a derivative of nicotinic acid (vitamin B3), primarily targets the peripheral vasodilation process . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Mode of Action

The action of this compound is thought to involve peripheral vasodilation . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

This compound is part of the broader biochemical pathways of vitamin B3. All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that following topical administration, the compound acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Result of Action

The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . By enhancing local blood flow, it helps alleviate these symptoms. It is also used in veterinary medicine to treat a variety of conditions, including respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 28°C

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodonicotinate can be synthesized through the iodination of methyl nicotinate. The process involves the reaction of methyl nicotinate with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester bond in methyl 2-iodonicotinate is susceptible to hydrolysis under acidic or basic conditions, yielding nicotinic acid and methanol.

    Substitution Reactions: The iodine atom, being a good leaving group, can be replaced by other nucleophiles under suitable reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used for hydrolysis.

    Substitution Reactions: Nucleophiles such as amines, thiols, or other halides can be used in substitution reactions.

Major Products

    Hydrolysis: Nicotinic acid and methanol.

    Substitution Reactions: Depending on the nucleophile used, various substituted nicotinates can be formed.

Comparison with Similar Compounds

Methyl 2-iodonicotinate can be compared with other nicotinic acid derivatives, such as:

    Methyl nicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.

    Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl isonicotinate: The carboxyl group is attached to the fourth position of the pyridine ring instead of the third.

The presence of the iodine atom in this compound makes it unique and more reactive compared to its analogs.

Properties

IUPAC Name

methyl 2-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCNMWCQSYSBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563975
Record name Methyl 2-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-18-7
Record name 3-Pyridinecarboxylic acid, 2-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-iodonicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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